4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine 4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17846804
InChI: InChI=1S/C10H11ClN2S/c1-6(2)5-8-12-9(11)7-3-4-14-10(7)13-8/h3-4,6H,5H2,1-2H3
SMILES:
Molecular Formula: C10H11ClN2S
Molecular Weight: 226.73 g/mol

4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC17846804

Molecular Formula: C10H11ClN2S

Molecular Weight: 226.73 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine -

Specification

Molecular Formula C10H11ClN2S
Molecular Weight 226.73 g/mol
IUPAC Name 4-chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C10H11ClN2S/c1-6(2)5-8-12-9(11)7-3-4-14-10(7)13-8/h3-4,6H,5H2,1-2H3
Standard InChI Key OXMNXWQQGRYWRW-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=NC2=C(C=CS2)C(=N1)Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

The compound’s core consists of a thieno[2,3-d]pyrimidine system, where a thiophene ring is fused to a pyrimidine ring at the 2,3- and d-positions, respectively . The chlorine atom at position 4 introduces electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions . The 2-methylpropyl group at position 2 contributes steric bulk, potentially influencing solubility and metabolic stability.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₁H₁₂ClN₂S
Molecular Weight239.74 g/mol
IUPAC Name4-chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine
Calculated logP (Lipophilicity)3.2 ± 0.3 (Predicted)
Aqueous Solubility0.12 mg/mL (Estimated)

Synthetic Methodologies

Multi-Step Synthesis Routes

The synthesis of 4-chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine typically involves cyclocondensation of appropriately substituted precursors. A representative route includes:

  • Thiophene Formation: Cyclization of 2-aminothiophene-3-carbonitrile derivatives with chloroacetyl chloride under basic conditions .

  • Pyrimidine Ring Closure: Reaction with urea or thiourea in refluxing ethanol to form the pyrimidine moiety .

  • Functionalization: Introduction of the isobutyl group via alkylation using 1-bromo-2-methylpropane in the presence of a palladium catalyst .

Table 2: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationDMF, NaH, 80°C, 6 h72
ChlorinationPOCl₃, DMF, reflux, 12 h85
AlkylationPd(OAc)₂, K₂CO₃, DMF, 100°C, 24 h68
CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine (Predicted)15.2 ± 1.42.3 ± 0.3
Celecoxib11.7 ± 0.230.04 ± 0.01

Antiproliferative Effects in Cancer Models

In non-small cell lung cancer (NSCLC) cell lines, thieno[2,3-d]pyrimidines induce cell cycle arrest by deactivating the MAPK pathway . For example, derivative 5d (IC₅₀ = 1.0 μM against d-DT) reduces proliferation in 3D spheroid models by 60% at 10 μM .

Applications in Medicinal Chemistry

Scaffold for Drug Discovery

The compound’s modular structure allows derivatization at multiple positions:

  • Position 4: Chlorine can be replaced with amines or alkoxides via SNAr to enhance target affinity.

  • Position 2: The isobutyl group can be substituted with aryl or heteroaryl rings to modulate pharmacokinetics .

Table 4: Structure-Activity Relationship (SAR) Trends

Modification SiteFunctional GroupEffect on Activity
4-ClNH₂↑ COX-2 inhibition (2.1-fold)
2-IsobutylPhenyl↑ Metabolic stability (t₁/₂ = 4.2 h)

Analytical Characterization

Spectroscopic Techniques

  • NMR: Distinct signals for the isobutyl group (δ 1.0–1.2 ppm for methyl protons) and aromatic thiophene protons (δ 7.8–8.1 ppm) .

  • HPLC: Purity >95% achieved using a C18 column with acetonitrile/water (70:30) mobile phase .

Industrial and Regulatory Considerations

Scale-Up Challenges

Industrial synthesis requires optimization of:

  • Solvent Recovery: DMF and POCl₃ necessitate specialized handling due to toxicity.

  • Purification: Crystallization from ethanol/water mixtures yields >90% pure product .

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